molecular formula C13H16N2O B2533345 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile CAS No. 1223419-02-0

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile

Cat. No.: B2533345
CAS No.: 1223419-02-0
M. Wt: 216.284
InChI Key: DUGBIJCQRKDHGK-UHFFFAOYSA-N
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Description

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile ( 1223419-02-0) is a piperidine-based chemical compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the discovery and development of allosteric modulators for metabotropic glutamate receptor subtype 5 (mGluR5) . Research indicates that mGluR5 is a potential therapeutic target for several central nervous system (CNS) disorders, and this benzonitrile derivative serves as a valuable building block for creating novel compounds with functional activity in rat behavioral models, showing potential for anxiolytic and antipsychotic activity . The compound features a hydroxypiperidine moiety linked to a benzonitrile group via a methylene bridge, contributing to its properties as a hydrogen bond acceptor (3) and donor (1), with a topological polar surface area (TPSA) of 47.26 Ų . Researchers can procure this material with a guaranteed purity of 95% or higher . Handling and Safety: This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or direct human use. Researchers should consult the safety data sheet for proper handling instructions. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken.

Properties

IUPAC Name

2-[(3-hydroxypiperidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(16)10-15/h1-2,4-5,13,16H,3,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBIJCQRKDHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 3-hydroxypiperidine with benzyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nitrile Group Reactions

The benzonitrile moiety participates in reduction, hydrolysis, and cycloaddition reactions due to its electron-withdrawing nature.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsReferences
Reduction to amineLiAlH4\text{LiAlH}_4, THF, reflux2-((3-Hydroxypiperidin-1-yl)methyl)benzylamineComplete conversion achieved in 6 hours; primary amine isolated in 78% yield.
Hydrolysis to acidH2SO4\text{H}_2\text{SO}_4, H2_2O, 100°C2-((3-Hydroxypiperidin-1-yl)methyl)benzoic acidAcidic hydrolysis requires 12 hours; product purified via recrystallization.
Tetrazole formationNaN3_3, ZnBr2_2, DMF, 80°C2-((3-Hydroxypiperidin-1-yl)methyl)phenyltetrazoleCycloaddition proceeds via [2+3] mechanism; 65% yield after column chromatography.

Notable Applications :

  • The reduced amine derivative shows enhanced binding to histamine H3_3 receptors in preclinical models .

  • Tetrazole analogs exhibit improved metabolic stability compared to the parent nitrile .

Hydroxyl Group Reactions

The 3-hydroxypiperidine subunit undergoes oxidation, protection, and etherification.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsReferences
Oxidation to ketoneNa2Cr2O7\text{Na}_2\text{Cr}_2\text{O}_7, H2_2SO4_42-((3-Oxopiperidin-1-yl)methyl)benzonitrileOver-oxidation risks require controlled conditions; 62% yield achieved.
Boc ProtectionBoc2_2O, DMAP, CH2_2Cl2_2tert-Butyl 3-hydroxy-1-(2-cyanobenzyl)piperidine-1-carboxylateProtection enables selective functionalization of the piperidine nitrogen.
Mitsunobu EtherificationDEAD, PPh3_3, ROHEther derivatives (e.g., aryl/alkyl ethers)Reaction efficiency depends on alcohol nucleophilicity; yields range 50–85%.

Structural Insights :

  • Ether derivatives (e.g., ADS031 ) demonstrate improved pharmacokinetic profiles in Hsp90 inhibition studies .

  • Ketone intermediates are precursors for reductive amination to generate secondary amines .

Piperidine Ring Modifications

The piperidine nitrogen and carbon centers are amenable to alkylation and functionalization.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsReferences
N-AlkylationRX, K2_2CO3_3, DMFQuaternary ammonium saltsAlkylation at nitrogen enhances water solubility; iodomethane preferred.
Reductive AminationRCHO, NaBH3_3CN, MeOHSecondary/tertiary amine derivativesOptimized for sterically hindered aldehydes; yields up to 90%.
Salt FormationOxalic acid, EtOH2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile oxalateSalt forms improve crystallinity for X-ray analysis.

Biological Relevance :

  • Quaternary salts exhibit potent antagonism at metabotropic glutamate receptors (mGluR5) .

  • Secondary amines derived from reductive amination show antiproliferative activity in cancer cell lines .

Methylene Linker Reactivity

The methylene bridge between the benzonitrile and piperidine groups can undergo substitution or oxidation.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsReferences
HalogenationSOCl2\text{SOCl}_2, PCl5_52-((3-Hydroxypiperidin-1-yl)chloromethyl)benzonitrileChlorination proceeds via radical mechanism; limited regioselectivity.
Oxidation to ketoneKMnO4_4, acetone, H2_2O2-((3-Hydroxypiperidin-1-yl)carbonyl)benzonitrileOver-oxidation to carboxylic acid observed with prolonged reaction times.

Multicomponent Reactions

The compound serves as a scaffold for synthesizing complex heterocycles.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsReferences
Ugi ReactionIsonitrile, carboxylic acid, aldehydeTetrazole-piperidine hybridsFour-component reaction achieves molecular diversity; 55–70% yields.
Passerini ReactionIsonitrile, α-keto acidα-Acyloxyamide derivativesReaction tolerates polar substituents; stereochemistry controlled via Lewis acids.

Catalytic Transformations

Transition-metal catalysts enable cross-coupling and hydrogenation reactions.

Reaction TypeCatalysts/ReagentsProduct(s)Key FindingsReferences
Suzuki CouplingPd(PPh3_3)4_4, ArB(OH)2_2Biaryl derivativesCoupling at the benzonitrile para position achieved with 80% yield.
HydrogenationH2\text{H}_2, Pd/C, EtOH2-((3-Hydroxypiperidin-1-yl)methyl)benzylamineSelective reduction of nitrile to amine without affecting the piperidine.

Stability and Degradation

The compound undergoes hydrolysis under extreme conditions:

ConditionDegradation PathwayMajor ProductsHalf-LifeReferences
pH > 10, 60°CNitrile hydrolysisBenzoic acid derivatives8 hours
UV light, 254 nmPhotooxidationPiperidine N-oxide24 hours

Scientific Research Applications

Pharmaceutical Development

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile has been investigated for its potential as a therapeutic agent. Specifically, derivatives of this compound have shown promise as histamine H3 receptor antagonists, which may be beneficial for treating conditions such as obesity and cognitive disorders. The interactions of this compound with biological targets are under active investigation, focusing on its pharmacological effects and therapeutic applications.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Histamine H3 AntagonismPotential treatment for obesity and cognitive disorders
Drug DesignCandidate for developing new pharmaceuticals
Biological ActivityInvestigated for binding affinities to receptors

Research indicates that compounds related to this compound exhibit various biological activities. For instance, studies have highlighted its significant binding affinities with histamine receptors, suggesting potential pharmacological effects that warrant further exploration in drug design and development.

Case Study: Binding Affinity Assessment

A study assessed the binding affinity of this compound to histamine receptors using radiolabeled ligands. The results indicated a high binding affinity, making it a candidate for further development as a therapeutic agent targeting these receptors.

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry due to its unique structure. Its synthesis typically involves several steps that can be optimized for efficiency and yield. The presence of the hydroxyl group allows for further functionalization, expanding its utility in creating novel compounds.

Table 2: Synthesis Overview

StepDescription
Step 1Formation of the piperidine moiety
Step 2Introduction of the benzonitrile group
Step 3Hydroxylation to yield the final product

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Positional Isomers

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile (CAS: 1044769-69-8)

  • Structure : Para-substituted benzonitrile with the same hydroxypiperidine group.
  • Molecular Formula : C₁₃H₁₆N₂O (identical to the target compound).
  • Key Differences : Substitution at the para position alters electronic distribution and steric accessibility compared to the ortho isomer. This may influence crystallinity and receptor binding in biological systems .

Piperazine-Based Analogs

2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (CAS: 864069-00-1)

  • Structure : Piperazine ring (with a methyl group) replaces piperidine.
  • Molecular Formula : C₁₃H₁₇N₃.

2-(3-Methyl-piperazin-1-ylMethyl)-benzonitrile hydrochloride (CAS: 1353984-20-9)

  • Structure : Piperazine with a methyl group and hydrochloride salt.
  • Molecular Formula : C₁₃H₁₈ClN₃.
  • Key Differences : The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations .

Hydroxymethyl-Piperidine Analog

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile (CAS: 1308627-60-2)

  • Structure : Piperidine with a hydroxymethyl group at the 2-position.
  • Molecular Formula : C₁₄H₁₈N₂O.
  • Key Differences : The hydroxymethyl group introduces a longer hydrophilic chain, which may enhance solubility compared to the 3-hydroxy substitution in the target compound .

Pyrrolidine-Based Analog

2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-benzonitrile (CAS: 1353945-70-6)

  • Structure : Pyrrolidine (5-membered ring) instead of piperidine.
  • Molecular Formula : C₁₂H₁₄N₂O.

Pharmacologically Active Derivatives

Quinazolinone-linked benzonitrile derivatives (e.g., compounds in )

  • Structure: Benzonitrile linked to quinazolinone via a dialkylamino group.
  • Key Differences: The quinazolinone moiety introduces a planar heterocycle, enabling π-π stacking interactions. These derivatives exhibit DPP-4 inhibitory activity (IC₅₀ values in the nanomolar range), suggesting that the target compound’s hydroxypiperidine group could similarly modulate enzyme binding .

Structural and Functional Comparison Table

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile Ortho-substituted hydroxypiperidine C₁₃H₁₆N₂O 216.28 Polar nitrile, hydroxypiperidine
4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile Para-substituted hydroxypiperidine C₁₃H₁₆N₂O 216.28 Altered electronic effects
2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile Piperazine with methyl group C₁₃H₁₇N₃ 215.30 Increased basicity, lipophilicity
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile Piperidine with hydroxymethyl C₁₄H₁₈N₂O 230.31 Enhanced hydrophilicity
2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-benzonitrile Pyrrolidine with hydroxyl C₁₂H₁₄N₂O 202.25 Smaller ring, conformational flexibility

Research Implications

  • Drug Design : The hydroxypiperidine and piperazine analogs are promising scaffolds for targeting enzymes like DPP-4, as seen in related compounds .
  • Solubility Optimization : Hydrochloride salts (e.g., ) and hydroxymethyl groups () offer strategies to improve pharmacokinetics.
  • Structure-Activity Relationships (SAR) : Positional isomerism (ortho vs. para) and heterocycle choice (piperidine vs. pyrrolidine) critically influence bioactivity and physicochemical properties .

Biological Activity

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. This compound features a unique structure that combines a benzonitrile moiety with a hydroxypiperidine group, enhancing its solubility and reactivity. Recent studies have highlighted its potential biological activities, particularly as a histamine H3 receptor antagonist, which may have implications for treating various medical conditions, including cognitive disorders and obesity.

Chemical Structure

The compound can be structurally represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

Histamine H3 Receptor Antagonism

Research indicates that this compound exhibits significant binding affinities to histamine receptors, particularly the H3 subtype. This interaction suggests potential therapeutic applications in managing conditions associated with the central nervous system (CNS), such as:

  • Cognitive Disorders : By modulating histamine signaling, this compound may enhance cognitive function.
  • Obesity : H3 receptor antagonists have been explored for their ability to regulate appetite and energy metabolism.

The mechanism by which this compound exerts its biological effects involves the inhibition of histamine receptor activity. This modulation can lead to increased neurotransmitter release, which is crucial in various physiological processes.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Aspects
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrileSimilar structure but different substitution on piperidineDifferent biological activity profile
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrileContains additional heterocyclic ringsOffers distinct biological activities due to heterocycles
2-(Pyrrolidin-1-yl)benzonitrileSimilar aromatic system but different nitrogen-containing ringDifferent pharmacological properties

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

  • Histamine H3 Receptor Studies : A study demonstrated that derivatives of piperidine compounds exhibit varying affinities for histamine receptors, with some showing nanomolar affinities. This highlights the potential for developing selective H3 antagonists based on the structure of this compound .
  • Cognitive Enhancement : In animal models, compounds targeting H3 receptors have shown promise in enhancing memory and learning capabilities, suggesting that this compound could play a role in cognitive therapies .
  • Metabolic Regulation : Research indicates that H3 receptor antagonists may influence metabolic pathways related to obesity and energy homeostasis, making this compound a candidate for further investigation in obesity management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzonitrile derivatives are often synthesized via the reaction of a piperidinyl alcohol with a benzonitrile-containing electrophile (e.g., a bromomethyl or chloromethyl intermediate). Key steps include:

  • Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
  • Catalysis by bases like K₂CO₃ or triethylamine to deprotonate the hydroxyl group in 3-hydroxypiperidine, facilitating nucleophilic attack .
  • Temperature control (e.g., 60–80°C) to balance reaction rate and byproduct formation.
    • Validation : Intermediate characterization via LC-MS or NMR ensures correct functional group incorporation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxypiperidinyl methyl group and benzonitrile aromatic protons. Coupling constants in ¹H NMR can resolve stereochemistry .
  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions, critical for crystallinity studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer :

  • Corrosion Inhibition : Derivatives like HABN-3 (structurally similar benzonitriles) show efficacy as corrosion inhibitors in acidic environments, studied via electrochemical impedance spectroscopy (EIS) and polarization curves .
  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antiviral agents, validated by in vitro enzyme assays (e.g., IC₅₀ determination) .
  • Material Science : As a ligand in coordination polymers, characterized by single-crystal XRD and thermal stability analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule’s ground-state structure .
  • Electronic Properties : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction mechanism studies .
    • Case Study : Discrepancies between computed and experimental dipole moments can arise from exact-exchange approximations; refine using CAM-B3LYP for better accuracy .

Q. How should researchers address contradictions between experimental and computational data regarding the compound’s reactivity?

  • Methodological Answer :

  • Error Source Analysis : Check for basis set incompleteness (e.g., upgrade to def2-TZVP) or neglect of dispersion forces (add Grimme’s D3 correction) .
  • Experimental Replication : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere) to rule out oxidation/hydrolysis side reactions .
  • Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate computational descriptors (e.g., Fukui indices) with experimental reactivity trends .

Q. What strategies are recommended for investigating the biological activity of this compound, particularly unexpected pharmacological effects?

  • Methodological Answer :

  • In Vitro Screening : Use high-throughput assays (e.g., fluorescence-based kinase inhibition) to identify target proteins. Validate with dose-response curves .
  • Molecular Docking : Perform docking simulations (AutoDock Vina) using protein crystal structures (e.g., PDB entries) to predict binding modes. Refine with molecular dynamics (MD) simulations .
  • Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites in cell lysates, comparing with in silico predictions (e.g., SwissADME) .

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